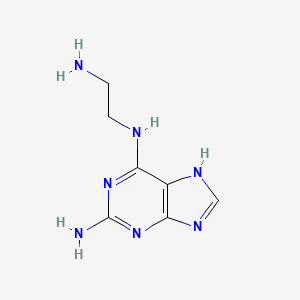

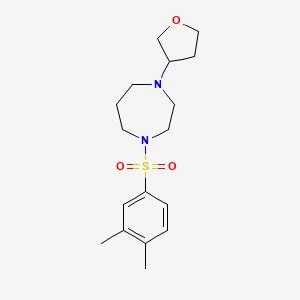

![molecular formula C16H16N4O4S B3019286 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 868978-86-3](/img/structure/B3019286.png)

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide" is a derivative of benzimidazole and imidazopyridine, which are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution with pyridine and uses glycolic acid for the cyclisation step to avoid by-products . Another related synthesis involves the condensation of diamines and aldehydes in nitrobenzene to prepare substituted benzimidazoles and imidazolo[4,5-b]pyridines . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the 7-methylimidazo[1,2-a]pyridin-2-yl moiety and the 4-nitrobenzenesulfonamide group.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by X-ray crystallography. For example, the benzimidazole ring system can be essentially planar, and the dihedral angle between this ring and the attached nitrobenzene ring can vary, influencing the overall conformation of the molecule . The presence of a pyridinyl group and a sulfonamide group in the compound of interest would likely result in specific conformational preferences due to intramolecular interactions, such as hydrogen bonding and steric effects, which could be elucidated through detailed structural analysis .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be quite diverse. For instance, the presence of a nitro group can facilitate electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions . The compound may also undergo reactions typical of imidazopyridines, such as alkylation or arylation at the nitrogen atoms, or oxidation and reduction reactions involving the nitro group. The specific reactivity patterns would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The planarity of the benzimidazole ring system and the presence of the nitro group could affect the compound's absorption spectra, making it potentially useful as a fluorochrome analog . Intermolecular interactions, such as hydrogen bonding and π-π stacking, could influence the compound's solubility, melting point, and crystal packing . The presence of the sulfonamide group could also confer certain solubility characteristics in different solvents, which would be important for its application in chemical synthesis or as a ligand in metal coordination complexes .

作用机制

属性

IUPAC Name |

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-12-7-9-19-11-13(18-16(19)10-12)6-8-17-25(23,24)15-4-2-14(3-5-15)20(21)22/h2-5,7,9-11,17H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBZPBLAPCXUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

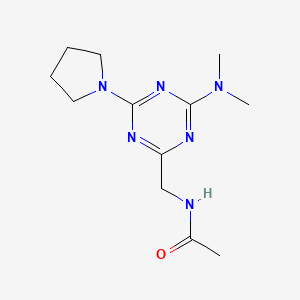

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)

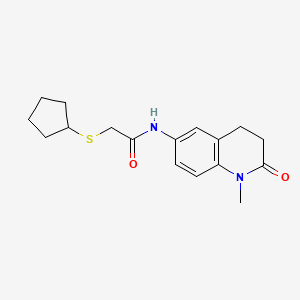

![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)

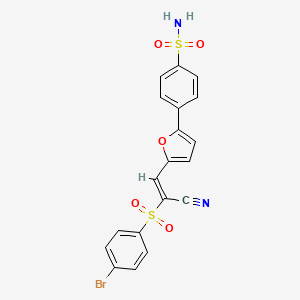

![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)

![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)